Lipophilicity Divergence: 4-Hydroxy-4-phenylbutan-2-one vs. Diphenyl Analog (4-Hydroxy-4,4-diphenylbutan-2-one)
The monosubstituted 4-hydroxy-4-phenylbutan-2-one (5381-93-1) exhibits significantly lower lipophilicity compared to its diphenyl analog (4-hydroxy-4,4-diphenylbutan-2-one). This difference in logP values is a direct consequence of the structural modification—substituting the single phenyl group at C4 with two phenyl groups. The lower logP value of 4-hydroxy-4-phenylbutan-2-one suggests greater solubility in polar solvents and distinct chromatographic behavior, making it more suitable for applications requiring aqueous compatibility or reduced non-specific binding to hydrophobic matrices .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.69910 (Molbase); XLogP3-AA = 0.7 (PubChem) |
| Comparator Or Baseline | 4-Hydroxy-4,4-diphenylbutan-2-one: logP = 3.2 |
| Quantified Difference | ΔlogP ≈ -1.5 to -2.5 (depending on computational method) |
| Conditions | Computed values: Molbase logP; PubChem XLogP3-AA 3.0; Vulcanchem comparator data |
Why This Matters
Procurement decisions for analytical method development, biological assays, or formulation studies must account for logP differences that impact solubility, membrane permeability, and chromatographic retention, thereby affecting experimental outcomes and reproducibility.
